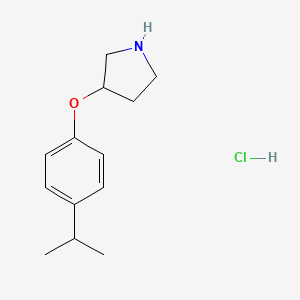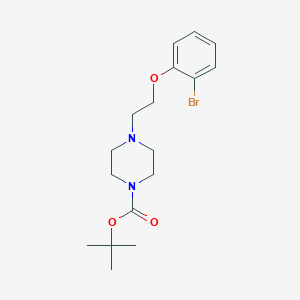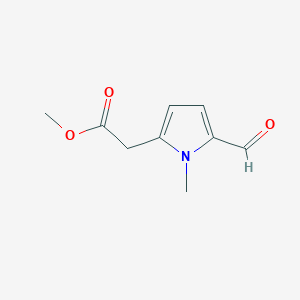
3-(4-Isopropylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(4-Isopropylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular weight of 241.76 . The IUPAC name for this compound is 3-(4-isopropylphenoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(4-Isopropylphenoxy)pyrrolidine hydrochloride is 1S/C13H19NO.ClH/c1-10(2)11-3-5-12(6-4-11)15-13-7-8-14-9-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Isopropylphenoxy)pyrrolidine hydrochloride include a molecular weight of 241.76 . The InChI code provides further information about its molecular structure .Aplicaciones Científicas De Investigación
Bone Resorption Markers
The measurement of specific pyridinium compounds in urine, related to 3-(4-Isopropylphenoxy)pyrrolidine hydrochloride, is useful for assessing bone resorption. These compounds act as specific biochemical markers, aiding in clinical studies related to bone health and diseases like osteoporosis (Colwell, Russell, & Eastell, 1993).
Organic Synthesis and Catalysis
Research has demonstrated the use of pyrrolidine derivatives, including those related to 3-(4-Isopropylphenoxy)pyrrolidine, in organic synthesis. These compounds are used as catalysts in reactions like esterification, showcasing their importance in the development of new chemical processes (Sano et al., 2006).
Heterocyclic Organic Compounds
Pyrrolidines are significant in medicine and industry, used as dyes or agrochemical substances. The study of their chemistry, including 3-(4-Isopropylphenoxy)pyrrolidine derivatives, is crucial for advancing scientific knowledge in these areas (Żmigrodzka et al., 2022).
Antimicrobial and Antifungal Properties
Monoterpene derivatives, including pyrrolidine compounds, have shown significant biological relevance, especially in antimicrobial and antifungal applications. This research is pivotal in the pharmaceutical industry for developing new treatments (Masila et al., 2020).
Pharmaceutical Development
The synthesis and study of pyrrolidine derivatives, related to 3-(4-Isopropylphenoxy)pyrrolidine, contribute to the development of new pharmaceuticals. Their structural and functional diversity make them suitable for exploring new medicinal molecules (Izquierdo et al., 1999).
Photophysicochemical Properties
Research on chloro axially-substituted octa(4-isopropylphenoxy)rhodium(III)phthalocyanine, related to 3-(4-Isopropylphenoxy)pyrrolidine, reveals insights into the fluorescence, phosphorescence, and photodegradation properties of such compounds. This is vital for applications in materials science and photophysics (Youssef & Mohamed, 2011).
Propiedades
IUPAC Name |
3-(4-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(2)11-3-5-12(6-4-11)15-13-7-8-14-9-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLWUZXRKWQDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1449117-29-6 | |
| Record name | Pyrrolidine, 3-[4-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1405628.png)

![tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate](/img/structure/B1405630.png)
![1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid](/img/structure/B1405631.png)


![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol](/img/structure/B1405637.png)
![N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1405638.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405641.png)

![Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405645.png)
